1-Isobutyrylpyrrolidin-2-one
Description
1-Isobutyrylpyrrolidin-2-one is a pyrrolidinone derivative featuring an isobutyryl group (CH(CH$2$)$2$CO-) attached to the nitrogen atom of the pyrrolidin-2-one ring. The compound’s molecular formula is C$8$H${13}$NO$_2$, with a molecular weight of 155.19 g/mol. Pyrrolidinones are five-membered lactams widely used as intermediates in organic synthesis, solvents, and bioactive molecules. The isobutyryl substituent introduces steric bulk and electron-withdrawing properties, distinguishing it from simpler analogs like 1-methyl-2-pyrrolidinone (NMP). Potential applications include its use as an acylating agent, a precursor for pharmaceuticals, or a building block in polymer chemistry .
Properties
IUPAC Name |
1-(2-methylpropanoyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8(11)9-5-3-4-7(9)10/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCUMIMLCBGPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693295 | |
| Record name | 1-(2-Methylpropanoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92475-82-6 | |
| Record name | 1-(2-Methylpropanoyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Isobutyrylpyrrolidin-2-one, also known by its CAS number 92475-82-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidinone structure, which contributes to its unique biological properties. The chemical formula is , and it features a carbonyl group attached to a pyrrolidine ring, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways within the nervous system.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Potential to protect neuronal cells from damage in various models. |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic disorders. |
| Antioxidant | May reduce oxidative stress in cellular models. |
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various contexts:
- Neuroprotective Effects : A study demonstrated that this compound could protect neurons from oxidative stress-induced apoptosis in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
- Antimicrobial Activity : In a comparative study, this compound showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Research highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE), which suggests potential implications for treating neurodegenerative diseases like Alzheimer's.
Discussion
The biological activity of this compound indicates its multifaceted potential in therapeutic applications. Its neuroprotective properties could be particularly beneficial in developing treatments for neurodegenerative conditions. Additionally, its antimicrobial effects warrant further exploration for potential applications in infectious disease management.
Comparison with Similar Compounds
Key Compounds:
This compound
- Substituent : N-Isobutyryl (electron-withdrawing acyl group).
- Impact : Enhances electrophilicity at the carbonyl carbon, enabling nucleophilic acyl substitutions. The steric bulk of the isobutyryl group may hinder certain reactions compared to smaller substituents.
1-(2-Chloroethyl)pyrrolidin-2-one (CAS 51333-90-5, ) Substituent: N-(2-Chloroethyl). Impact: The chloroethyl group acts as a leaving group, facilitating alkylation or nucleophilic substitution reactions.
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS 105526-85-0, ) Substituent: 5-Trityloxymethyl (bulky, protective group). Impact: The trityl group provides steric protection, making this compound useful in chiral synthesis. The substituent’s position (5-membered ring vs. N-substituted) alters solubility and reactivity .
1-Methyl-2-pyrrolidinone (NMP) () Substituent: N-Methyl. Impact: A polar aprotic solvent with a high boiling point (202°C). The methyl group enhances solubility in organic phases but lacks the reactivity of acylated derivatives .
1-Hydroxymethyl-pyrrolidin-2-one (CAS 15438-71-8, )
- Substituent : N-Hydroxymethyl.
- Impact : The hydroxymethyl group increases hydrophilicity, enabling hydrogen bonding and further derivatization (e.g., oxidation to carboxylic acids) .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | C$8$H${13}$NO$_2$ | 155.19 | Moderate solubility in polar solvents; stable under acidic/basic conditions. |
| 1-(2-Chloroethyl)pyrrolidin-2-one | C$6$H${10}$ClNO | 147.60 | Reactive intermediate; prone to hydrolysis or substitution reactions. |
| (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone | C${24}$H${23}$NO$_2$ | 357.44 | Low solubility in water; used in stereoselective synthesis. |
| 1-Methyl-2-pyrrolidinone | C$5$H$9$NO | 99.13 | High boiling point (202°C); miscible with water and organic solvents. |
| 1-Hydroxymethyl-pyrrolidin-2-one | C$5$H$9$NO$_2$ | 115.13 | Hydrophilic; forms hydrogen bonds, enhancing solubility in aqueous media. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
